molecular formula C12H16N2O2S B7628602 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide

2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide

Cat. No.: B7628602
M. Wt: 252.33 g/mol
InChI Key: AKYWHPVGFYCXAP-UHFFFAOYSA-N
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Description

2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Properties

IUPAC Name

2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-4-12(2,3)14-17(15,16)11-8-6-5-7-10(11)9-13/h5-8,14H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYWHPVGFYCXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NS(=O)(=O)C1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-methylbutan-2-amine in the presence of a base, followed by the introduction of a cyano group. The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.

    Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Temperature: Controlled temperatures ranging from 0°C to room temperature to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of automated systems ensures consistent quality and scalability. The process typically includes:

    Reactant Purity: High-purity reactants to minimize side reactions.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to other functional groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and sulfonic acids.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Reducing Agents: Like lithium aluminum hydride for cyano group reduction.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products

    Substitution Products: Depending on the nucleophile used.

    Reduction Products: Primary amines from the reduction of the cyano group.

    Oxidation Products: Various oxidized derivatives of the cyano group.

Scientific Research Applications

2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: As a potential lead compound for developing new antibiotics or anticancer agents.

    Biological Studies: Investigating its interactions with biological macromolecules and its effects on cellular processes.

    Industrial Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Analytical Chemistry: Employed in the development of analytical methods for detecting sulfonamide derivatives.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The sulfonamide moiety can mimic natural substrates, allowing the compound to interfere with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(2-chlorobenzylidene)acetohydrazide
  • 2-cyano-N-(4-dimethylaminobenzylidene)acetohydrazide

Uniqueness

2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide is unique due to its branched alkyl chain, which can influence its solubility, reactivity, and biological activity. Compared to other cyano-substituted sulfonamides, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

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